molecular formula C18H20ClNO2 B14075647 (R)-g-(4-Biphenylmethyl)-L-proline.HCl

(R)-g-(4-Biphenylmethyl)-L-proline.HCl

Cat. No.: B14075647
M. Wt: 317.8 g/mol
InChI Key: SHDWZGVXHRYAOT-UHFFFAOYSA-N
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Description

®-g-(4-Biphenylmethyl)-L-proline.HCl is a chemical compound with the molecular formula C18H19NO2·HCl and a molecular weight of 317.81 g/mol This compound is a derivative of proline, an amino acid, and features a biphenyl group, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-g-(4-Biphenylmethyl)-L-proline.HCl typically involves the following steps:

Industrial Production Methods

Industrial production of ®-g-(4-Biphenylmethyl)-L-proline.HCl follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-g-(4-Biphenylmethyl)-L-proline.HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of ®-g-(4-Biphenylmethyl)-L-proline.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-g-(4-Biphenylmethyl)-L-proline.HCl is unique due to its specific stereochemistry and the presence of the biphenyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDWZGVXHRYAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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